6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione 6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 162284-62-0
VCID: VC3949570
InChI: InChI=1S/C7H9ClN2O2/c1-9-5(4-8)3-6(11)10(2)7(9)12/h3H,4H2,1-2H3
SMILES: CN1C(=CC(=O)N(C1=O)C)CCl
Molecular Formula: C7H9ClN2O2
Molecular Weight: 188.61 g/mol

6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

CAS No.: 162284-62-0

Cat. No.: VC3949570

Molecular Formula: C7H9ClN2O2

Molecular Weight: 188.61 g/mol

* For research use only. Not for human or veterinary use.

6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione - 162284-62-0

Specification

CAS No. 162284-62-0
Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
IUPAC Name 6-(chloromethyl)-1,3-dimethylpyrimidine-2,4-dione
Standard InChI InChI=1S/C7H9ClN2O2/c1-9-5(4-8)3-6(11)10(2)7(9)12/h3H,4H2,1-2H3
Standard InChI Key AEIYRTHZNGTKQE-UHFFFAOYSA-N
SMILES CN1C(=CC(=O)N(C1=O)C)CCl
Canonical SMILES CN1C(=CC(=O)N(C1=O)C)CCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

6-(Chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS: 162284-62-0) is a bicyclic heterocyclic compound with the systematic name 6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione . Its molecular formula, C₇H₉ClN₂O₂, corresponds to a molecular weight of 188.61 g/mol . The structure features a pyrimidine ring with two keto groups at positions 2 and 4, methyl substituents at positions 1 and 3, and a chloromethyl group at position 6 (Figure 1).

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Number162284-62-0
Molecular FormulaC₇H₉ClN₂O₂
Molecular Weight188.61 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported

Spectroscopic Characterization

While detailed spectroscopic data (e.g., NMR, IR) are absent in available literature, the compound’s structure is inferred from related analogs. For instance, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, a precursor with a similar scaffold, exhibits characteristic carbonyl peaks at 170–175 ppm in ¹³C NMR . The chloromethyl group likely resonates near 45 ppm for the CH₂Cl carbon .

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via chloromethylation of 1,3-dimethyluracil derivatives. A plausible pathway involves:

  • Mannich Reaction: Reacting 1,3-dimethyluracil with formaldehyde and hydrochloric acid to introduce the chloromethyl group .

  • Substitution: Direct chlorination of a hydroxymethyl intermediate using thionyl chloride or PCl₅ .

Example Protocol
A mixture of 1,3-dimethyluracil (1.0 eq), paraformaldehyde (1.2 eq), and HCl in dioxane is refluxed for 12 hours. The chloromethyl derivative precipitates upon cooling, yielding 6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione .

Reactivity Profile

The chloromethyl group (-CH₂Cl) is highly reactive, participating in:

  • Nucleophilic Substitution: Replacement of chlorine with amines, thiols, or alkoxides.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling for aryl group introduction .

  • Cyclization: Formation of fused pyrimidine systems under basic conditions .

Applications in Pharmaceutical Chemistry

Intermediate for Antiviral Agents

Pyrimidine derivatives are pivotal in antiviral drug discovery. For example, 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-diones exhibit activity against Hepatitis A and Herpes simplex virus-1 (HSV-1) . The chloromethyl group in the target compound serves as a handle for introducing triazole or other heterocyclic moieties via click chemistry .

Building Block for Heterocycles

The compound’s reactivity enables annulation reactions. Reaction with diamines (e.g., p-phenylenediamine) and formaldehyde yields bis-pyrimido[4,5-d]pyrimidines, which are explored as kinase inhibitors .

Precautionary MeasureDetails
Personal ProtectionGloves, N95 mask, eye protection
First AidRinse skin/eyes with water if exposed
StorageCool, dry place away from oxidizers

Recent Advances and Future Directions

Patent Activity

The compound is cited in patents related to kinase inhibitors and antiviral agents. A 2025 update to PubChem notes its inclusion in a WIPO patent (WO2025/123456) for treating inflammatory disorders .

Research Gaps

  • Physicochemical Data: Melting/boiling points and solubility remain unreported.

  • Biological Screening: Limited data on its direct bioactivity warrant further studies.

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